molecular formula C9H6F4O3 B143430 3,4-Bis(difluoromethoxy)benzaldehyde CAS No. 127842-54-0

3,4-Bis(difluoromethoxy)benzaldehyde

Cat. No. B143430
M. Wt: 238.14 g/mol
InChI Key: IPHURZAZBKLMQJ-UHFFFAOYSA-N
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Description

Synthesis Analysis

The synthesis of related compounds often involves nucleophilic substitution reactions or regioselective metalation. For example, the synthesis of 1,4-bis(dimesitylphosphino)-2,3,5,6-tetrafluorobenzene was achieved by aromatic nucleophilic substitution of lithium dimesitylphosphide with hexafluorobenzene . Similarly, 3,5-bis(decyloxy)benzaldehyde was synthesized as a precursor for other compounds . These methods could potentially be adapted for the synthesis of 3,4-Bis(difluoromethoxy)benzaldehyde by choosing appropriate starting materials and reaction conditions.

Molecular Structure Analysis

The molecular structure of compounds similar to 3,4-Bis(difluoromethoxy)benzaldehyde has been investigated using techniques such as X-ray crystallography and NMR spectroscopy. For instance, the molecular structures of bis(phosphoryl)benzene and bis(phosphonio)benzene derivatives were confirmed by these methods, revealing large bond angles around phosphorus atoms . These techniques could be used to determine the molecular structure of 3,4-Bis(difluoromethoxy)benzaldehyde.

Chemical Reactions Analysis

The related compounds exhibit interesting reactivity. For example, 1,2-bis(dimethylphenylsilyl)tetrafluoroethane reacts with benzaldehyde to give trifluorovinylated and tetrafluoroethylenated products . This suggests that 3,4-Bis(difluoromethoxy)benzaldehyde could also participate in similar reactions, potentially leading to the formation of novel fluorinated compounds.

Physical and Chemical Properties Analysis

The physical properties such as melting points and polymorphic behavior can be characterized by differential scanning calorimetry and polarized light thermo microscopy, as demonstrated for 3,5-bis(decyloxy)benzaldehyde . The chemical properties, including redox behavior, can be studied using electrochemical measurements . These methods could be applied to 3,4-Bis(difluoromethoxy)benzaldehyde to comprehensively analyze its physical and chemical properties.

Relevant Case Studies

Although no direct case studies on 3,4-Bis(difluoromethoxy)benzaldehyde are provided, the synthesis and characterization of similar compounds offer valuable insights. For instance, the polymorphism of 3,5-bis(decyloxy)benzaldehyde has been thoroughly studied, which could be relevant when considering the solid-state properties of 3,4-Bis(difluoromethoxy)benzaldehyde . Additionally, the practical synthesis of 3,5-bis(trifluoromethyl)benzylamine from its aldehyde precursor demonstrates the potential for biomimetic transformations in the synthesis of related compounds .

Scientific Research Applications

Template Effect in Synthesis

A study by Fedorova et al. (2000) explored the use of derivatives similar to 3,4-Bis(difluoromethoxy)benzaldehyde in synthesizing formyl derivatives of benzothiacrown compounds. They observed that the best results were obtained when the radius of the hydrated metal cation matched the crown ether cavity, highlighting a specific template effect of the cation, especially with Cs+. This indicates the potential of 3,4-Bis(difluoromethoxy)benzaldehyde derivatives in tailored synthesis processes (Fedorova et al., 2000).

Synthesis of Impurities in Pharmaceutical Compounds

In pharmaceutical research, Zhang et al. (2014) described a method to synthesize an impurity found in crude Roflumilast using a compound structurally similar to 3,4-Bis(difluoromethoxy)benzaldehyde. Their approach involved multiple steps like alkylation and oxidation, indicating the compound's utility in studying and controlling pharmaceutical impurities (Zhang et al., 2014).

Catalysis in Alcohol Oxidation

Shi and Wei (2005) investigated bis-quaternary phosphonium salts of peroxotungstate and peroxomolybdate for their catalytic properties in the oxidation of alcohols like benzyl alcohol to benzaldehyde. This research implies the possible use of 3,4-Bis(difluoromethoxy)benzaldehyde in similar catalytic processes (Shi & Wei, 2005).

Electrophilic Oligomerization

Percec et al. (1991) studied the electrophilic oligomerization of derivatives similar to 3,4-Bis(difluoromethoxy)benzaldehyde. They focused on determining conditions selective for the formation of specific oligomers, which is vital in understanding the compound's behavior in complex chemical processes (Percec et al., 1991).

Synthesis of Electrically Conductive Polymers

Hafeez et al. (2019) synthesized bis-aldehyde monomers by etherification of compounds structurally similar to 3,4-Bis(difluoromethoxy)benzaldehyde. They then polymerized these monomers to create electrically conductive poly(azomethine)s, suggesting a potential application of 3,4-Bis(difluoromethoxy)benzaldehyde in the development of conductive materials (Hafeez et al., 2019).

Safety And Hazards

The safety information available indicates that 3,4-Bis(difluoromethoxy)benzaldehyde may cause eye irritation and may be harmful if swallowed or inhaled . It’s recommended to avoid breathing dust/fume/gas/mist/vapors/spray and to use only outdoors or in a well-ventilated area .

properties

IUPAC Name

3,4-bis(difluoromethoxy)benzaldehyde
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C9H6F4O3/c10-8(11)15-6-2-1-5(4-14)3-7(6)16-9(12)13/h1-4,8-9H
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

IPHURZAZBKLMQJ-UHFFFAOYSA-N
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

C1=CC(=C(C=C1C=O)OC(F)F)OC(F)F
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C9H6F4O3
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

DSSTOX Substance ID

DTXSID40561105
Record name 3,4-Bis(difluoromethoxy)benzaldehyde
Source EPA DSSTox
URL https://comptox.epa.gov/dashboard/DTXSID40561105
Description DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology.

Molecular Weight

238.14 g/mol
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Product Name

3,4-Bis(difluoromethoxy)benzaldehyde

CAS RN

127842-54-0
Record name 3,4-Bis(difluoromethoxy)benzaldehyde
Source EPA DSSTox
URL https://comptox.epa.gov/dashboard/DTXSID40561105
Description DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology.

Retrosynthesis Analysis

AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.

One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.

Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.

Strategy Settings

Precursor scoring Relevance Heuristic
Min. plausibility 0.01
Model Template_relevance
Template Set Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis
Top-N result to add to graph 6

Feasible Synthetic Routes

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Citations

For This Compound
5
Citations
KI Petko, AA Filatov… - Journal of Organic and …, 2023 - ophcj.nuph.edu.ua
Nitration of aromatic aldehydes with difluoromethoxy group results in the partial ipso-substitution of the aldehyde group if difluoromethoxy group is located in the para-position to the …
Number of citations: 0 ophcj.nuph.edu.ua
D Guay, P Hamel, M Blouin, C Brideau… - Bioorganic & medicinal …, 2002 - Elsevier
Structure–activity relationship studies directed toward improving the potency and metabolic stability of CDP-840 (3) resulted in the discovery of L-791,943 (11n) as a potent (HWB TNF-α…
Number of citations: 69 www.sciencedirect.com
MM Weiss, T Williamson, S Babu-Khan… - Journal of medicinal …, 2012 - ACS Publications
A series of potent hydroxyethyl amine (HEA) derived inhibitors of β-site APP cleaving enzyme (BACE1) was optimized to address suboptimal pharmacokinetics and poor CNS …
Number of citations: 61 pubs.acs.org
S Zheng, G Kaur, H Wang, M Li… - Journal of medicinal …, 2008 - ACS Publications
Phosphodiesterase 4 catalyzes the hydrolysis of cyclic AMP and is a target for the development of anti-inflammatory agents. We have designed and synthesized a series of phenyl alkyl …
Number of citations: 46 pubs.acs.org
G Kaur - 2006 - scholarworks.gsu.edu
The boronic acid functional group is known to bind compounds with the diol group tightly and reversibly in aqueous environment and has been used as a recognition moiety for the …
Number of citations: 9 scholarworks.gsu.edu

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